molecular formula C18H19N5O2 B3013263 3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one CAS No. 2380085-23-2

3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one

Cat. No. B3013263
CAS RN: 2380085-23-2
M. Wt: 337.383
InChI Key: XTRIPOOIZVONLU-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its binding affinity with various enzymes and proteins . Azetidinones, also known as β-lactams, are a class of compounds containing a four-membered cyclic amide. They are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring . For azetidinones, a green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed .


Molecular Structure Analysis

The benzimidazole moiety is a bicyclic structure formed by the fusion of a benzene ring and an imidazole ring . The azetidinone is a four-membered cyclic amide .


Chemical Reactions Analysis

Benzimidazole and its derivatives have been found to exhibit a wide range of chemical reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

Benzimidazole is a white to slightly yellow crystalline powder. It is slightly soluble in water, and soluble in dilute solutions of alkali hydroxides and in common organic solvents .

Mechanism of Action

The mechanism of action of benzimidazole and its derivatives in biological systems is diverse and depends on the specific derivative and its molecular targets .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Benzimidazole and its derivatives are used in various pharmaceuticals, suggesting that they are generally safe for human consumption under specific dosages .

Future Directions

Benzimidazole and its derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods and exploring new biological activities .

properties

IUPAC Name

3-[2-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-13(2)19-10-22(18(12)25)9-17(24)21-7-14(8-21)23-11-20-15-5-3-4-6-16(15)23/h3-6,10-11,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRIPOOIZVONLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3C=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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